REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]([S:11][CH3:12])[C:8]([C:13]#[N:14])=[CH:7][C:3]=1C(O)=O.C1CCCCC1>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:7][C:8]([C:13]#[N:14])=[C:9]([S:11][CH3:12])[N:10]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=N1)SC)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After returning to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction medium is triturated for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
rinsed thoroughly with cyclohexane
|
Type
|
DISSOLUTION
|
Details
|
The solid is redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C#N)C=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |